4-Bromo-N-(1-(2-chlorophenyl)ethyl)-1h-pyrrole-2-carboxamide
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Overview
Description
4-Bromo-N-(1-(2-chlorophenyl)ethyl)-1h-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromine atom at the 4th position of the pyrrole ring and a chlorophenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(1-(2-chlorophenyl)ethyl)-1h-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Bromination: The bromination of the pyrrole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 4th position.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the pyrrole derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(1-(2-chlorophenyl)ethyl)-1h-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), thiols (R-SH)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Bromo-N-(1-(2-chlorophenyl)ethyl)-1h-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(1-(2-chlorophenyl)ethyl)-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(4-chlorophenyl)pyrrole-2-carboxamide
- 4-Bromo-N-(2-chlorophenyl)pyrrole-2-carboxamide
- 4-Bromo-N-(3-chlorophenyl)pyrrole-2-carboxamide
Uniqueness
4-Bromo-N-(1-(2-chlorophenyl)ethyl)-1h-pyrrole-2-carboxamide is unique due to the specific positioning of the bromine and chlorophenyl groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C13H12BrClN2O |
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Molecular Weight |
327.60 g/mol |
IUPAC Name |
4-bromo-N-[1-(2-chlorophenyl)ethyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C13H12BrClN2O/c1-8(10-4-2-3-5-11(10)15)17-13(18)12-6-9(14)7-16-12/h2-8,16H,1H3,(H,17,18) |
InChI Key |
WAUBTVPKOPIIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC(=O)C2=CC(=CN2)Br |
Origin of Product |
United States |
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